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Compound of Interest

Compound Name: AMG 837 hemicalcium

Cat. No.: B15570486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the free fatty acid receptor 1

(FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] As a member of the β-

substituted phenylpropanoic acid class of compounds, AMG 837 has been a significant tool in

preclinical studies to understand the therapeutic potential of targeting FFA1 for the treatment of

type 2 diabetes.[1][3] Its mechanism of action involves the glucose-dependent potentiation of

insulin secretion from pancreatic β-cells.[4][5] This document provides a detailed technical

guide on the pharmacological properties, mechanism of action, and experimental

characterization of AMG 837 hemicalcium.

Chemical Properties
AMG 837 is scientifically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-

yl)methoxy)phenyl)hex-4-ynoic acid.[3] It is commonly supplied as a hemicalcium salt for

research purposes.[2]
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Property Value Reference

Chemical Formula C₂₆H₂₀F₃O₃·½Ca

Molecular Weight 457.47 g/mol

CAS Number 1291087-14-3

Appearance White to off-white solid

Solubility
Soluble in DMSO (e.g., up to

100 mM)

Pharmacological Profile: In Vitro and In Vivo Activity
AMG 837 has been extensively characterized in a variety of biochemical and cell-based

assays, demonstrating its potency and partial agonism at the FFA1 receptor.[1] Its activity is

glucose-dependent, a desirable feature for a potential anti-diabetic agent as it may reduce the

risk of hypoglycemia.[4]

In Vitro Potency and Efficacy
The following tables summarize the quantitative data on the in vitro activity of AMG 837 across

different assays and species.

Table 1: In Vitro Potency (EC₅₀) of AMG 837

Assay Type Species/Cell Line EC₅₀ (nM) Reference

Ca²⁺ Flux
Human FFA1 (CHO

cells)
13.5 [2]

Mouse FFA1 (CHO

cells)
22.6 [2]

Rat FFA1 (CHO cells) 31.7 [2]

Inositol Phosphate

(IP) Accumulation
A9_GPR40 cell line 7.8 ± 1.2 [1]

Insulin Secretion Isolated Mouse Islets 142 ± 20 [4][5]
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Table 2: Binding Affinity

Assay Type Receptor pIC₅₀ Reference

[³H]AMG 837 Specific

Binding
Human FFA1 8.13 [2]

Table 3: Partial Agonism

Assay
Comparison
Ligand

Maximal
Efficacy of
AMG 837 (% of
Full Agonist)

Cell System Reference

Ca²⁺ Flux
Docosahexaenoi

c Acid (DHA)

Partial Agonist

(exact % varies

with receptor

expression)

CHO cells with

varying GPR40

plasmid

transfection

[1]

Ca²⁺ Flux
AM-1638 (Full

Agonist)

~60% (at high

receptor

expression)

CHO cells with 5

µg GPR40

plasmid

transfection

[6]

~20% (at

medium receptor

expression)

CHO cells with

0.5 µg GPR40

plasmid

transfection

[6]

~5% (at low

receptor

expression)

CHO cells with

0.05 µg GPR40

plasmid

transfection

[6]

Note: The partial agonism of AMG 837 is more pronounced at lower receptor expression levels,

which may better reflect physiological conditions.[6]

In Vivo Efficacy
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In vivo studies in rodent models of diabetes have demonstrated the glucose-lowering effects of

AMG 837.

Table 4: In Vivo Efficacy of AMG 837 in Rodent Models

Animal Model Dosing Key Findings Reference

Normal Sprague-

Dawley Rats

Single oral gavage

(0.03 - 0.3 mg/kg)

Dose-dependent

suppression of plasma

glucose levels during

a glucose tolerance

test. Half-maximal

dose ~0.05 mg/kg.

[1][2]

Zucker Fatty Rats
Single oral gavage

(0.03 - 0.3 mg/kg)

Improved glucose

tolerance and

enhanced insulin

secretion.

[2]

Zucker Fatty Rats

Daily oral gavage for

21 days (0.03 - 0.3

mg/kg)

Sustained

improvement in

glucose tolerance and

increased insulin

levels following a

glucose challenge.

[1][2]

Mechanism of Action and Signaling Pathways
FFA1 is a G-protein coupled receptor that, upon activation, primarily couples to the Gαq subunit

of heterotrimeric G proteins.[7][8] This initiates a signaling cascade that is crucial for its

insulinotropic effects.

FFA1 Signaling Cascade
Activation of FFA1 by an agonist like AMG 837 leads to the dissociation of the Gαq subunit,

which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://www.medchemexpress.com/amg-837-hemicalcium.html
https://www.medchemexpress.com/amg-837-hemicalcium.html
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://www.medchemexpress.com/amg-837-hemicalcium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10235965/
https://www.researchgate.net/figure/Activation-of-FFA1-GPR40-receptor-FFA1-GPR40-is-the-PA-receptor-whose-activation_fig7_334777004
https://www.researchgate.net/figure/Activation-of-FFA1-GPR40-receptor-FFA1-GPR40-is-the-PA-receptor-whose-activation_fig7_334777004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


release of stored calcium (Ca²⁺) into the cytoplasm.[8] The elevated intracellular Ca²⁺

concentration is a key signal for the fusion of insulin-containing granules with the plasma

membrane, resulting in insulin secretion.[4][8] This process is glucose-dependent, meaning that

significant insulin secretion only occurs in the presence of elevated glucose levels.[4]
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Allosteric Interaction
AMG 837 is reported to interact allosterically with the full FFA1 agonist docosahexaenoic acid

(DHA). Furthermore, competition binding experiments have shown that AMG 837 and the full

agonist AM-1638 bind to distinct sites on the FFA1 receptor.[6] This suggests that AMG 837

acts as an allosteric agonist, binding to a site separate from the orthosteric site used by some

endogenous fatty acids and synthetic full agonists.

Experimental Protocols
The characterization of AMG 837 relies on a suite of standardized in vitro and in vivo assays.

The methodologies for key experiments are detailed below.

In Vitro Assay: Intracellular Calcium (Ca²⁺) Flux Assay
This assay is fundamental for measuring the activation of the Gq-coupled FFA1 receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AMG 837 by measuring

changes in intracellular calcium concentration upon receptor activation.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably or transiently expressing the

human, mouse, or rat FFA1 receptor are cultured in appropriate media. For transient

transfections, cells are co-transfected with an FFA1 expression plasmid and an aequorin

expression plasmid.[1]

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere

overnight.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) or the bioluminescent photoprotein aequorin is

reconstituted with its co-factor, coelenterazine. The assay is typically performed in a buffer

containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to minimize non-

specific binding of the compound.[1]

Compound Preparation: AMG 837 is serially diluted in the assay buffer to create a range of

concentrations for generating a dose-response curve.
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Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR -

Fluorometric Imaging Plate Reader) or a luminometer. Baseline fluorescence or

luminescence is recorded.

Compound Addition: The prepared concentrations of AMG 837 are added to the wells, and

the change in fluorescence or luminescence is monitored in real-time.

Data Analysis: The peak fluorescence or luminescence signal for each concentration is

recorded. The data are normalized to the response of a vehicle control (0% activation) and a

saturating concentration of a reference full agonist (100% activation). A dose-response curve

is generated using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[1]
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In Vivo Assay: Oral Glucose Tolerance Test (OGTT)
This assay is a standard preclinical model to assess the anti-diabetic activity of a compound.

Objective: To evaluate the effect of AMG 837 on glucose disposal and insulin secretion in

response to a glucose challenge in rodents.[9]

Methodology:

Animal Acclimation: Male Sprague-Dawley rats or Zucker fatty rats are acclimated to the

housing conditions for at least one week.[1]

Fasting: Animals are fasted overnight (e.g., 16 hours) prior to the experiment but allowed

free access to water.

Compound Administration: AMG 837 or vehicle is administered by oral gavage at a specified

time (e.g., 30 minutes) before the glucose challenge. Doses typically range from 0.03 to 0.3

mg/kg.[1][2]

Baseline Blood Sample: A baseline blood sample (t=0) is collected, usually from the tail vein,

to measure initial glucose and insulin levels.

Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally or via

intraperitoneal injection.

Time-Course Blood Sampling: Blood samples are collected at multiple time points after the

glucose challenge (e.g., 15, 30, 60, and 120 minutes).

Analyte Measurement: Plasma glucose levels are measured using a glucometer. Plasma

insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The glucose and insulin levels at each time point are plotted against time. The

Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose

excursion. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups to the

vehicle control group.[1]

Conclusion
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AMG 837 hemicalcium is a well-characterized, potent partial agonist of the FFA1 receptor. Its

ability to potentiate glucose-stimulated insulin secretion in both in vitro and in vivo models has

established it as a critical reference compound for research in the field of metabolic diseases.

The detailed pharmacological data and experimental protocols provided in this guide serve as

a comprehensive resource for scientists investigating the role of FFA1 in physiology and

developing next-generation therapeutics for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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